molecular formula C5H9N3S2 B2708507 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 750608-54-9

5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2708507
CAS No.: 750608-54-9
M. Wt: 175.27
InChI Key: MYJGHPKZGZWYOE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of isopropylamine with 2-chloro-1,3,4-thiadiazole-5-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.

    Industry: Utilized as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

5-(propan-2-ylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-3(2)6-4-7-8-5(9)10-4/h3H,1-2H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJGHPKZGZWYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750608-54-9
Record name 5-[(propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol
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